molecular formula C33H36Cl2N4O3 B13843033 VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity)

VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity)

Cat. No.: B13843033
M. Wt: 607.6 g/mol
InChI Key: PNKFIARLPOQXDX-UHFFFAOYSA-N
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Description

VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity): is a chemical compound that serves as an impurity in the synthesis of Venetoclax. Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of certain types of chronic lymphocytic leukemia and small lymphocytic lymphoma . VNL5 is significant in the pharmaceutical industry due to its role in the quality control and characterization of Venetoclax.

Preparation Methods

Synthetic Routes and Reaction Conditions: VNL5 is synthesized through a series of chemical reactions involving the starting materials 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide . The synthesis involves the following steps:

    Reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide: This reaction forms the intermediate compound 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.

    Further Reactions: The intermediate undergoes additional reactions to form the final compound, VNL5.

Industrial Production Methods: The industrial production of VNL5 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VNL5 undergoes various chemical reactions, including:

    Oxidation: VNL5 can be oxidized to form different oxidative impurities.

    Reduction: Reduction reactions can modify the nitro group in VNL5.

    Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C33H36Cl2N4O3

Molecular Weight

607.6 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid;hydrochloride

InChI

InChI=1S/C33H35ClN4O3.ClH/c1-33(2)11-9-24(29(19-33)22-3-5-25(34)6-4-22)21-37-13-15-38(16-14-37)26-7-8-28(32(39)40)30(18-26)41-27-17-23-10-12-35-31(23)36-20-27;/h3-8,10,12,17-18,20H,9,11,13-16,19,21H2,1-2H3,(H,35,36)(H,39,40);1H

InChI Key

PNKFIARLPOQXDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)O)OC5=CN=C6C(=C5)C=CN6)C.Cl

Origin of Product

United States

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